

Solubility Profile of N-(4-Hydroxyphenyl)glycine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)glycine

Cat. No.: B087216

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **N-(4-Hydroxyphenyl)glycine** in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental protocols for its determination, and a visualization of the factors influencing this critical physicochemical property.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various chemical and biological systems. While specific quantitative data for **N-(4-Hydroxyphenyl)glycine** is not readily available in the public domain, extensive data has been published for the closely related compound, D-p-hydroxyphenylglycine. Given their structural similarity as isomers, this data serves as a valuable reference point for understanding the solubility characteristics of **N-(4-Hydroxyphenyl)glycine**.

The following tables summarize the mole fraction solubility (x) of D-p-hydroxyphenylglycine in water, methanol, ethanol, carbon tetrachloride, toluene, and N,N-dimethylformamide (DMF) at temperatures ranging from 278 K to 323 K[1]. The data shows that solubility generally increases with temperature across all tested solvents[1]. Water was found to be the solvent in which D-p-hydroxyphenylglycine exhibits the highest solubility, while its solubility is lowest in N,N-dimethylformamide[1].

Table 1: Solubility of D-p-Hydroxyphenylglycine in Various Solvents (Mole Fraction, x)[1]

Temperature (K)	Water (x)	Methanol (x)	Ethanol (x)	Carbon Tetrachloride (x)	Toluene (x)	N,N-Dimethylformamide (x)
278	0.00158	0.00089	0.00045	0.00012	0.00018	0.00009
283	0.00185	0.00105	0.00053	0.00015	0.00022	0.00011
288	0.00216	0.00124	0.00063	0.00018	0.00026	0.00013
293	0.00252	0.00146	0.00074	0.00022	0.00031	0.00016
298	0.00293	0.00171	0.00087	0.00026	0.00037	0.00019
303	0.00340	0.00200	0.00103	0.00031	0.00044	0.00023
308	0.00394	0.00234	0.00121	0.00037	0.00052	0.00027
313	0.00456	0.00273	0.00142	0.00044	0.00062	0.00032
318	0.00527	0.00318	0.00166	0.00052	0.00074	0.00038
323	0.00609	0.00370	0.00194	0.00061	0.00088	0.00045

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following sections outline established methodologies for measuring the solubility of compounds like **N-(4-Hydroxyphenyl)glycine**.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the filtered supernatant is then determined.

Detailed Protocol:

- Preparation:
 - Accurately weigh an excess amount of **N-(4-Hydroxyphenyl)glycine** powder.
 - Transfer the powder into a series of glass vials or flasks.
 - Add a precise volume of the desired solvent to each vial. Solvents should be of high purity.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker).
 - Equilibrate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Filter the aliquot through a fine-pore filter (e.g., 0.22 μm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
- Analysis:
 - Analyze the concentration of **N-(4-Hydroxyphenyl)glycine** in the filtrate using a suitable analytical method.

Analytical Methods for Concentration Determination

2.2.1. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying compounds that possess a chromophore.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law).

Methodology:

- **Wavelength Selection:** Determine the wavelength of maximum absorbance (λ_{max}) of **N-(4-Hydroxyphenyl)glycine** in the chosen solvent by scanning a solution of known concentration across a range of UV-visible wavelengths.
- **Calibration Curve:** Prepare a series of standard solutions of **N-(4-Hydroxyphenyl)glycine** of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the λ_{max} . Plot a calibration curve of absorbance versus concentration.
- **Sample Measurement:** Dilute the filtered sample from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λ_{max} .
- **Concentration Calculation:** Use the calibration curve to determine the concentration of **N-(4-Hydroxyphenyl)glycine** in the diluted sample and then calculate the concentration in the original undiluted sample.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of compounds in a mixture.

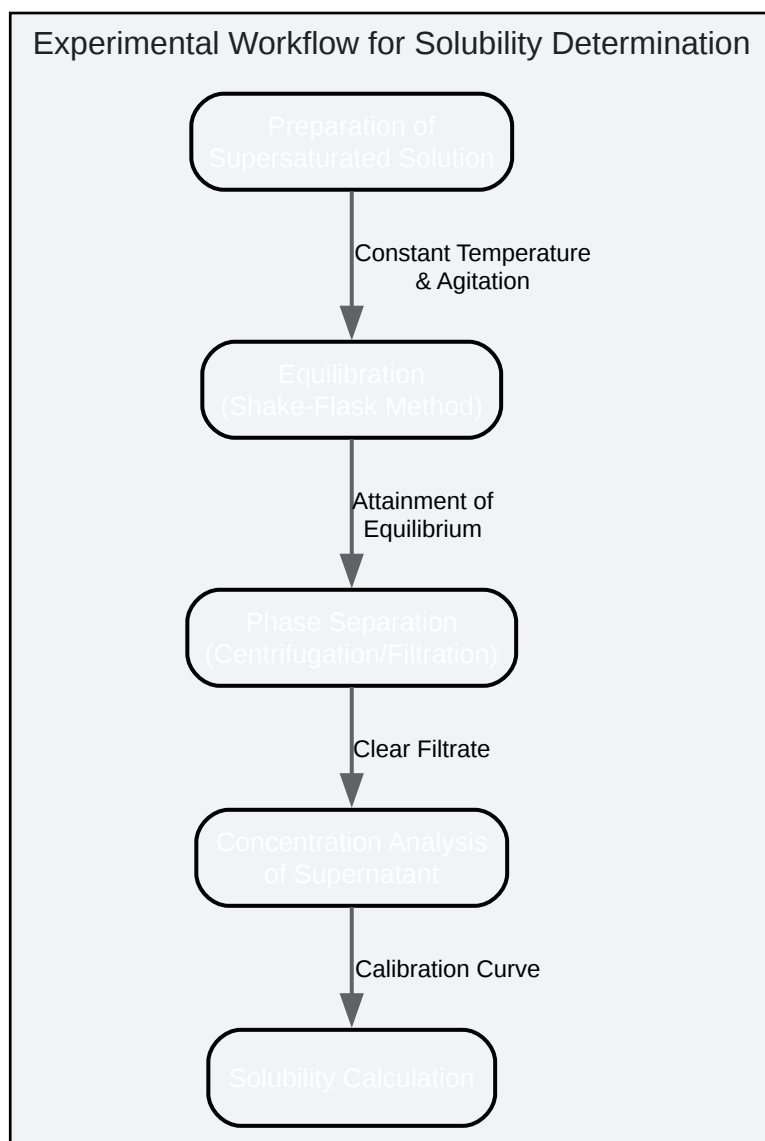
Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases.

Methodology:

- **Method Development:** Develop a suitable HPLC method for the analysis of **N-(4-Hydroxyphenyl)glycine**. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV detector set at the λ_{max}).
- **Calibration Curve:** Prepare a series of standard solutions of **N-(4-Hydroxyphenyl)glycine** of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject a known volume of the filtered sample from the shake-flask experiment into the HPLC system.
- **Concentration Calculation:** Determine the concentration of **N-(4-Hydroxyphenyl)glycine** in the sample by comparing its peak area to the calibration curve.

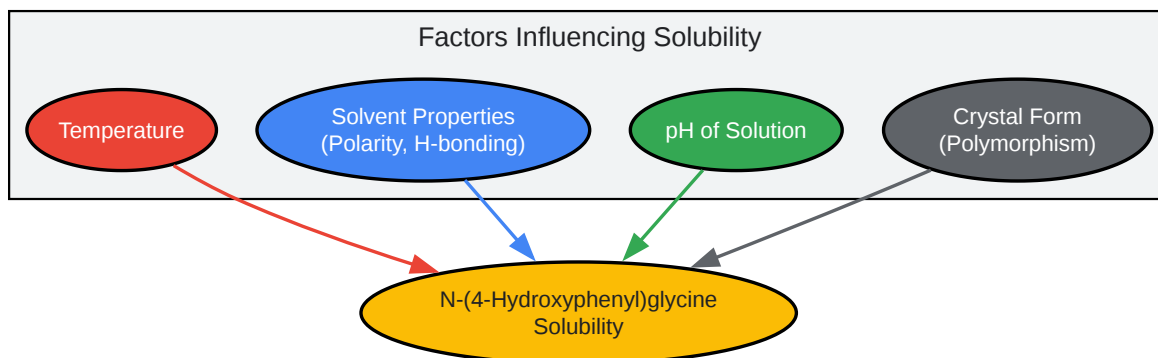
Visualizing Methodologies and Influencing Factors

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.



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Caption: A generalized workflow for determining the solubility of a compound.



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Caption: Key factors that influence the solubility of **N-(4-Hydroxyphenyl)glycine**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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